N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 1,2-oxazole ring substituted with a 2,4-difluorophenyl group at position 5 and a methylene bridge linking the oxazole to the nitrogen of the oxoacetamide moiety. Its molecular formula is C₁₉H₁₂F₂N₃O₃, with a molecular weight of 368.32 g/mol . The compound’s structural uniqueness lies in its dual aromatic systems (indole and fluorophenyl-oxazole), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O3/c21-11-5-6-14(16(22)7-11)18-8-12(25-28-18)9-24-20(27)19(26)15-10-23-17-4-2-1-3-13(15)17/h1-8,10,23H,9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZXCXLDYBETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide (CAS Number: 1021265-10-0) is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an indole moiety and an oxazole ring, both of which are known to contribute to various biological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 381.3 g/mol |
| CAS Number | 1021265-10-0 |
Biological Activity
The biological activity of this compound is primarily attributed to its structural components. The oxazole and indole rings are known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds containing oxazole and indole derivatives exhibit significant anticancer properties. For instance, derivatives of oxazole have shown activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon cancer)
- 3T3-L1 (mouse embryo)
In vitro studies have demonstrated that modifications to the oxazole ring can enhance cytotoxicity against these cell lines. For example, related compounds have been reported to exhibit IC values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Similar oxazole derivatives have been noted for their effectiveness against bacterial and fungal strains. The mechanism often involves inhibition of key enzymes or disruption of microbial cell walls.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play crucial roles in cancer progression and microbial survival.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : By modulating oxidative stress pathways, these compounds may protect normal cells from damage while targeting malignant cells.
Case Studies and Research Findings
A comprehensive review of recent literature highlights several studies focusing on the biological activity of oxazole-containing compounds:
- Study on Anticancer Activity : A derivative similar to this compound was evaluated against a panel of 12 human tumor cell lines. The results showed significant selectivity towards renal cancer cells with an IC value of 1.143 µM .
- Antimicrobial Efficacy : In a study assessing various oxazole derivatives, one compound exhibited an inhibition zone greater than 20 mm against several bacterial strains, suggesting strong antimicrobial potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide with six structurally related indole-oxoacetamide derivatives, emphasizing substituent variations and their implications:
Structural and Functional Insights
Substituent Impact on Lipophilicity: The 2,4-difluorophenyl-oxazole group in the target compound increases lipophilicity (clogP ~3.2) compared to non-fluorinated analogs like (1H-indol-3-yl)oxoacetamide (clogP ~1.5), which may enhance blood-brain barrier penetration . N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (clogP ~2.8) demonstrates that fluorination without heterocycles still improves lipophilicity but reduces structural complexity .
For example, 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide showed moderate enzyme inhibition in preliminary screens, possibly due to isoxazole’s resistance to hydrolysis . The 5-(2,4-difluorophenyl) substituent in the target compound may confer selectivity for fluorophilic enzyme active sites, as seen in HIV-1 entry inhibitors with similar motifs .
Steric and Electronic Effects: Bulky groups like the 3-phenylisoxazole in N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide could hinder binding to flat enzymatic pockets, whereas the smaller 5-methylisoxazole in other analogs allows better accommodation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
